(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone
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Overview
Description
(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone is a heterocyclic compound that features a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate to form the triazolopyridine core. This intermediate is then reacted with benzoyl chloride to introduce the phenylmethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as the use of catalysts, are also employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenylmethanone group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylmethanone group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone is studied for its potential as a bioactive molecule. It has shown promise in inhibiting the growth of certain cancer cell lines and may serve as a lead compound for the development of new anticancer drugs.
Medicine
Medically, this compound is being investigated for its anti-inflammatory and antimicrobial properties. It has the potential to be developed into therapeutic agents for treating infections and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s anti-inflammatory effects are likely due to its ability to modulate the activity of inflammatory mediators, while its antimicrobial action may involve the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
- (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)ethylmethanone
Uniqueness
Compared to similar compounds, (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone stands out due to the presence of the phenylmethanone group, which enhances its biological activity and chemical reactivity
Properties
Molecular Formula |
C14H11N3OS |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H11N3OS/c1-10-6-5-9-16-12(10)15-14(19)17(16)13(18)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
FZLSEPXWCNYOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=S)N2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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